(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C29H31N3O7 and its molecular weight is 533.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CYP2C8- and CYP3A-Mediated C-Demethylation in Drug Metabolism
Research on similar compounds, such as CP-533,536, demonstrates the complexity of drug metabolism involving cytochrome P450 enzymes. These studies are crucial for understanding how drugs are processed in the body and can inform the development of new therapeutic agents with improved pharmacokinetic profiles (C. Prakash et al., 2008).
Synthesis and Biological Activity of Folate Analogues
Research into the synthesis of compounds like 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone provides insights into the design of folate analogues, which have implications in cancer therapy and the study of cellular metabolism (A. Rosowsky et al., 1994).
Development of H4 Receptor Ligands
The synthesis of 2-aminopyrimidines, including modifications of the pyrimidine moiety, contributes to the development of novel ligands for histamine H4 receptors, indicating potential applications in anti-inflammatory and pain management therapies (R. Altenbach et al., 2008).
Synthesis of Polyamides for Material Science
The creation of polyamides using compounds with tert-butyl groups showcases the application of these chemical entities in developing new materials with specific properties, such as solubility and thermal stability, which could have implications in various industrial and technological fields (S. Hsiao et al., 2000).
Discovery and Optimization of Renin Inhibitors
The development of benzimidazole derivatives as renin inhibitors highlights the role of chemical synthesis in creating potent and orally bioavailable drugs for managing conditions like hypertension (Hidekazu Tokuhara et al., 2018).
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7/c1-16(2)36-18-12-10-17(11-13-18)25-30-23-20-8-6-7-9-22(20)38-24(23)26(31-25)37-19-14-21(27(33)34)32(15-19)28(35)39-29(3,4)5/h6-13,16,19,21H,14-15H2,1-5H3,(H,33,34)/t19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTXNFCOCXSDOW-CTNGQTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC(N(C4)C(=O)OC(C)(C)C)C(=O)O)OC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H](N(C4)C(=O)OC(C)(C)C)C(=O)O)OC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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